molecular formula C13H19N3O5 B2386253 2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid CAS No. 1628782-06-8

2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid

Cat. No.: B2386253
CAS No.: 1628782-06-8
M. Wt: 297.311
InChI Key: NLTZOFKFFKRWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid (IUPAC name) is a heterocyclic building block featuring a 1,3-oxazole core substituted with a carboxylic acid group at position 5 and a tert-butoxycarbonyl (BOC)-protected piperazine moiety at position 2. Its molecular formula is C₂₃H₂₁N₃O₅, with a molecular weight of 419.44 g/mol . The BOC group serves as a protective group for the piperazine nitrogen, enhancing stability during synthetic processes, particularly in peptide and small-molecule drug development. The carboxylic acid functionality enables further derivatization, such as salt formation or amide coupling, making it versatile in medicinal chemistry .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5/c1-13(2,3)21-12(19)16-6-4-15(5-7-16)11-14-8-9(20-11)10(17)18/h8H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTZOFKFFKRWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628782-06-8
Record name 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid is a derivative of oxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H19N3O4C_{13}H_{19}N_{3}O_{4} and a molecular weight of approximately 313.372 g/mol. The structure includes a piperazine moiety linked to an oxazole ring, which is known to influence its biological activity.

Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit significant antimicrobial properties. A comprehensive review highlighted several studies where oxazole compounds were tested against various bacterial and fungal strains. For instance:

  • Table 1: Antimicrobial Activity of Oxazole Derivatives
CompoundMIC (µg/ml)Tested Organisms
810S. aureus
111.6C. albicans
120.8C. tropicalis

The compound showed notable activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Anticancer Activity

Recent studies have also focused on the anticancer properties of oxazole derivatives. A study evaluated the effect of various oxazole compounds on cancer cell lines, particularly hepatocellular carcinoma (HCC). The findings suggest that these compounds can disrupt critical interactions involved in cancer progression:

  • Table 2: Anticancer Activity of Selected Oxazole Derivatives
CompoundEC50 (nM)Cancer Type
CIB-L430.66Hepatocellular Carcinoma

This compound demonstrated a strong inhibitory effect on cancer cell proliferation, indicating its potential for further development as an anticancer drug .

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, oxazole derivatives have been investigated for their anti-inflammatory properties and neuroprotective effects. Some studies indicate that these compounds can modulate inflammatory pathways and provide neuroprotection in models of neurodegeneration.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of oxazole derivatives, including the compound :

  • Study on Antibacterial Properties : A series of substituted oxazoles were synthesized and tested against various bacterial strains using standard methods. The results indicated that certain derivatives exhibited superior antibacterial activity compared to conventional antibiotics .
  • Evaluation in Cancer Models : In vitro studies using cancer cell lines revealed that specific modifications to the oxazole ring significantly enhanced anticancer activity, leading to the identification of promising candidates for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related molecules, focusing on key differences in molecular features, physicochemical properties, and applications.

Piperazine-Based Carboxylic Acid Derivatives

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Structure : Replaces the BOC group with a fluorenylmethyloxycarbonyl (Fmoc) group and substitutes the oxazole ring with an acetic acid chain.
  • Molecular Weight: ~349.39 g/mol (C₂₁H₁₉NO₄) .
  • Key Differences :
    • The Fmoc group is acid-labile, making it suitable for orthogonal protection strategies in solid-phase peptide synthesis, unlike the base-stable BOC group .
    • The absence of a heterocyclic core reduces aromatic interactions but increases flexibility.
2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic Acid
  • Structure: Replaces the oxazole-carboxylic acid with a propanoic acid chain.
  • Molecular Weight: Not explicitly stated but estimated to be lower (~300–350 g/mol) due to the simpler structure .
  • Enhanced solubility in polar solvents due to the shorter alkyl chain.

Heterocyclic Core Modifications

Quinoline-4-Carboxylic Acid Derivatives (C1–C7)
  • Structure: Feature a quinoline core instead of oxazole, with a methyl benzoate ester and halogen/methoxy substituents (e.g., C1: Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) .
  • Molecular Weight : Ranges from ~450–550 g/mol, significantly higher than the target compound.
  • Esters (e.g., methyl benzoate) are less polar than carboxylic acids, altering pharmacokinetic properties .
Thiazole-5-Carboxylic Acid Analog
  • Structure : Replaces oxazole with thiazole and adds a 4-(trifluoromethoxy)phenyl group (IUPAC: 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid) .
  • Molecular Weight : 473.47 g/mol (C₂₀H₂₂F₃N₃O₅S).
  • The trifluoromethoxy group adds electron-withdrawing effects, enhancing metabolic stability .

Piperidine vs. Piperazine Derivatives

4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic Acid
  • Structure : Substitutes piperazine with piperidine and oxazole with pyrazole .
  • Molecular Weight : ~365.38 g/mol (estimated).
  • Key Differences :
    • Piperidine lacks a second nitrogen, reducing hydrogen-bonding capacity.
    • Pyrazole’s dual nitrogen atoms offer additional sites for tautomerism and metal coordination.

Solubility and Stability

  • The target compound’s carboxylic acid group improves water solubility compared to ester-containing analogs (e.g., C1–C7) .
  • The BOC group’s stability under basic conditions contrasts with Fmoc’s acid sensitivity, influencing synthetic workflows .

Tabular Comparison

Compound Class Core Structure Protective Group Molecular Weight (g/mol) Key Feature(s) Reference
Target Compound Oxazole BOC 419.44 Carboxylic acid, high stability
Quinoline Ester (C1) Quinoline None (ester) ~500 Lipophilic, planar structure
Fmoc Piperazine Derivative Acetic Acid Fmoc 349.39 Acid-labile, peptide synthesis
Thiazole Analog Thiazole BOC 473.47 Trifluoromethoxy group, enhanced stability
Piperidine-Pyrazole Derivative Pyrazole BOC ~365 Reduced hydrogen bonding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.